molecular formula C19H20N2O4S B2611667 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide CAS No. 922137-62-0

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide

Cat. No.: B2611667
CAS No.: 922137-62-0
M. Wt: 372.44
InChI Key: HATRKWAXVKPTPS-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a dibenzo-oxazepine derivative featuring a sulfonamide group attached to a cyclohexane ring. The core structure consists of a seven-membered oxazepine ring fused to two benzene rings, with a ketone group at position 11.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-19-15-12-13(21-26(23,24)14-6-2-1-3-7-14)10-11-17(15)25-18-9-5-4-8-16(18)20-19/h4-5,8-12,14,21H,1-3,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATRKWAXVKPTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate dibenzo precursors with nitrogen and oxygen-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structure Variations: Oxazepine vs. Thiazepine

Several analogs replace the oxygen atom in the oxazepine core with sulfur, forming dibenzo[b,f][1,4]thiazepine derivatives. This substitution alters electronic properties and steric bulk, which may affect receptor binding or metabolic stability. For example:

  • Oxazepine Derivatives : The target compound’s oxygen-containing core may improve hydrogen-bonding interactions compared to thiazepines, which could influence target selectivity .
Table 1: Core Structure Comparison
Core Structure Key Atom (Position) Example Compound Notable Properties
Dibenzo-oxazepine Oxygen Target Compound Enhanced hydrogen-bonding potential
Dibenzo-thiazepine Sulfur Compound 31 () Higher lipophilicity

Substituent Variations on the Sulfonamide Group

The sulfonamide moiety is a critical pharmacophore. Modifications here significantly impact solubility and receptor interactions:

  • Cyclohexanesulfonamide: The target compound’s cyclohexane group provides a non-aromatic, bulky substituent, which may reduce π-π stacking but improve metabolic stability .
  • Aryl Sulfonamides : Analogs like N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () feature electron-withdrawing groups (e.g., -F, -Cl) that enhance electrophilicity and binding to charged residues .
  • Methoxy-Substituted Aryl Sulfonamides : Compounds such as N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide () leverage methoxy groups to improve solubility and modulate steric hindrance .
Table 2: Sulfonamide Substituent Comparison
Compound Sulfonamide Group Key Effects
Target Compound Cyclohexane Bulky, non-aromatic; improved stability
Compound 4-Fluorobenzenesulfonamide Enhanced electrophilicity
Compound 2,4-Dimethoxybenzenesulfonamide Increased solubility

Substituent Variations on the Dibenzo-oxazepine Core

Modifications at positions 7, 8, or 10 of the dibenzo-oxazepine core influence activity:

  • Position 10 Alkylation : Ethyl or methyl groups at position 10 (e.g., 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide, ) enhance lipophilicity and may prolong half-life .
  • Position 7 Acetamide Derivatives : In 2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (), the fluorophenyl group improves metabolic stability and target affinity .
Table 3: Core Substituent Effects
Position Modification Example Compound Biological Implication
2 Cyclohexanesulfonamide Target Compound Stability and steric effects
7 4-Fluorophenylacetamide Compound 10 Enhanced receptor affinity
10 Ethyl group Compound 29 Increased lipophilicity

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dibenzo[b,f][1,4]oxazepine core, which is a heterocyclic structure fused with two benzene rings. The sulfonamide group attached to the cyclohexane ring enhances its pharmacological properties.

Synthesis Overview:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core: Typically synthesized via cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Cyclohexanesulfonamide Group: Achieved through substitution reactions involving cyclohexanesulfonyl chloride and the dibenzo core under controlled conditions.

Biological Mechanisms

This compound has demonstrated various biological activities:

  • Dopamine Receptor Modulation: This compound acts as an antagonist at dopamine D2 receptors, which is significant for treating disorders such as schizophrenia and bipolar disorder .
  • Antidepressant Properties: Research indicates potential antidepressant effects through serotonin receptor modulation .
  • Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Study 1: Antipsychotic Activity

A study evaluated the antipsychotic efficacy of this compound in rodent models. The results indicated a significant reduction in hyperactivity and stereotypic behaviors associated with dopamine dysregulation.

Study 2: Neuroprotection

In vitro studies demonstrated that this compound could reduce cell death in neuronal cultures exposed to neurotoxic agents. The mechanism involved the inhibition of apoptotic pathways and reduction of reactive oxygen species (ROS) levels.

Data Table: Biological Activities

Biological ActivityMechanism of ActionReference
Dopamine D2 Receptor AntagonismInhibition of receptor activity
Antidepressant EffectsModulation of serotonin receptors
Neuroprotective EffectsReduction of oxidative stress and apoptosis

Q & A

Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step organic reactions starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Core formation : Cyclization of precursors (e.g., substituted anthranilic acids) under reflux with catalysts like pyridine or DMF .
  • Sulfonamide coupling : Reacting the oxazepine intermediate with cyclohexanesulfonamide chloride in the presence of a base (e.g., triethylamine) at 60–80°C .
  • Purification : Chromatography or recrystallization using solvents such as dichloromethane/hexane mixtures .
    Optimization focuses on temperature control (to avoid side reactions), catalyst selection (e.g., Pd/C for hydrogenation), and solvent polarity adjustments to enhance yield (typically 60–75%) .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the dibenzooxazepine core and sulfonamide substituents. Aromatic protons appear at δ 7.2–8.1 ppm, while the cyclohexane group shows distinct multiplet splitting .
  • HPLC : Purity (>95%) is validated using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 427.12) and fragmentation patterns .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer: Discrepancies often arise from:

  • Structural variations : Substituents (e.g., chloro vs. methoxy groups) alter binding affinity. Comparative studies using isosteric analogs are recommended .
  • Assay conditions : pH, solvent (DMSO concentration), and cell line specificity (e.g., HeLa vs. MCF-7) must be standardized. Dose-response curves (IC₅₀ values) should be validated across ≥3 replicates .
  • Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with enzymes like COX-2 or kinases .

Advanced: What strategies improve synthesis yield and scalability?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yield by 15–20% .
  • Continuous flow chemistry : Enhances scalability by maintaining consistent temperature/pressure, critical for intermediates prone to degradation .
  • Catalyst optimization : Transition from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts (e.g., Pd/C) reduces metal contamination .

Basic: What are the primary biological targets of this compound?

Answer:

  • Enzyme inhibition : Sulfonamide moiety inhibits carbonic anhydrase IX (CA-IX) and cyclooxygenase-2 (COX-2), validated via enzymatic assays (IC₅₀ = 0.8–2.1 μM) .
  • Receptor modulation : The oxazepine core interacts with GABAₐ receptors, demonstrated in electrophysiological studies .
  • Anticancer activity : Induces apoptosis in solid tumors via p53 activation, confirmed by flow cytometry and caspase-3 assays .

Advanced: How can computational modeling guide target identification?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to CA-IX (PDB ID: 3IAI). Key interactions: sulfonamide oxygen with Zn²⁺, cyclohexane with hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes (50 ns trajectories) using GROMACS. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to predict novel analogs .

Basic: What solubility and formulation challenges exist for this compound?

Answer:

  • Solubility : Poor aqueous solubility (2–5 μg/mL at pH 7.4) due to hydrophobic cyclohexane. Use co-solvents (PEG-400) or cyclodextrin inclusion complexes .
  • Formulation : Nanoemulsions (particle size <200 nm) improve bioavailability. Stability tested via zeta potential (>|30| mV) .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Substituent libraries : Synthesize derivatives with halogen (Cl, Br), alkoxy (OCH₃), or alkyl (CH₃) groups at positions 8 and 10 .
  • Biological testing : Screen analogs against panels of enzymes/cell lines. Prioritize compounds with >10-fold selectivity over off-targets .
  • Pharmacophore mapping : Identify critical hydrogen bond acceptors (sulfonamide O) and hydrophobic regions (dibenzo ring) using MOE .

Basic: How stable is this compound under various storage conditions?

Answer:

  • Solid state : Stable at −20°C for >12 months. Degrades by 5% at 25°C/60% RH due to hydrolysis of the sulfonamide bond .
  • Solution : In DMSO, stability decreases after 7 days (aggregation observed via DLS). Use lyophilization for long-term storage .

Advanced: What are key reproducibility challenges in synthesis?

Answer:

  • Intermediate isolation : Impure oxazepine precursors reduce final yield. Implement inline FTIR for real-time monitoring .
  • Scaling effects : Exothermic reactions (e.g., sulfonamide coupling) require jacketed reactors to maintain ≤80°C .
  • Batch variability : Use design of experiments (DoE) to optimize parameters (e.g., stoichiometry, solvent ratio) .

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